1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea

Catalog No.
S12207768
CAS No.
M.F
C11H16N4O
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea

Product Name

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea

IUPAC Name

1-piperidin-4-yl-3-pyridin-3-ylurea

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16)

InChI Key

WAXIZYMVNYQFLY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)NC2=CN=CC=C2

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety connected via a urea functional group. This compound is part of a broader class of 1,3-disubstituted ureas, which have garnered attention in medicinal chemistry for their diverse biological activities and potential therapeutic applications. The structural formula can be represented as:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

The compound's design allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Typical of urea derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the urea group can participate in nucleophilic substitution reactions, allowing for modifications to the piperidine or pyridine rings.
  • Hydrogenation: The compound may be subjected to hydrogenation under appropriate conditions, potentially altering the saturation of the rings and affecting biological activity .
  • Condensation Reactions: It can react with various electrophiles, leading to the formation of more complex derivatives that may enhance its pharmacological properties.

Research indicates that compounds similar to 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: The structural components allow for interaction with microbial enzymes, suggesting potential use as antimicrobial agents.
  • CNS Activity: Piperidine derivatives are often explored for their effects on the central nervous system, including analgesic and anxiolytic properties.

The synthesis of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea typically involves multi-step processes. Common methods include:

  • Direct Urea Formation: Reacting piperidine and pyridine derivatives with isocyanates under controlled conditions to yield the desired urea.
  • One-Pot Synthesis: Utilizing multi-component reactions where piperidine, pyridineboronic acid, and isocyanates are combined in a single reaction vessel .
  • Palladium-Catalyzed Reactions: Employing palladium catalysts for coupling reactions that facilitate the formation of the urea linkage while maintaining high yields .

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and neurological disorders.
  • Agricultural Chemistry: Investigated for its potential as an agrochemical agent due to its biological activity against pests and pathogens.
  • Material Science: Used in developing polymers or materials with specific properties derived from its unique chemical structure.

Interaction studies involving 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea focus on its binding affinity to various biological targets. These studies often include:

  • Enzyme Inhibition Assays: Evaluating how well the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors, which is crucial for understanding its CNS effects.

These studies are essential for elucidating the mechanism of action and optimizing the compound's therapeutic profile.

Several compounds share structural similarities with 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-4-yl)-3-(pyridin-2-yl)ureaSimilar piperidine and pyridine ringsDifferent position of pyridine substitution
1-(Morpholin-4-yl)-3-(pyridin-3-yl)ureaMorpholine instead of piperidinePotentially different CNS activity
1-(N-Methylpiperazinyl)-3-(pyridin-3-yl)ureaPipedazine ring variationEnhanced solubility and bioavailability
1-(Benzylpiperidinyl)-3-(pyridin-3-yloxy)ureaBenzyl substitution on piperidinePotential for increased lipophilicity

These compounds illustrate variations in substituents that can alter pharmacokinetics and pharmacodynamics, highlighting the uniqueness of 1-(Piperidin-4-yl)-3-(pyridin-3-yloxy)urea within this class.

Phosgene and its safer triphosgene derivative remain indispensable for constructing urea bonds via carbamate intermediates. The synthesis of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea derivatives typically involves sequential isocyanate formation and nucleophilic addition.

Isocyanate Generation and Urea Bond Formation

Triphosgene reacts with 3-aminopyridine under anhydrous conditions to generate pyridin-3-yl isocyanate, which subsequently reacts with 4-aminopiperidine. This two-step process, conducted in dichloromethane with triethylamine as a base, achieves yields of 68–82% [1] [2]. Critical parameters include:

  • Temperature control: Isocyanate formation proceeds optimally at 0–5°C to minimize side reactions.
  • Base selection: Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) suppress premature urea precipitation [4].

A representative protocol involves dissolving 3-aminopyridine (1.0 equiv) in dry dichloromethane, adding triphosgene (0.33 equiv) at 0°C, and stirring for 2 hours. 4-Aminopiperidine (1.1 equiv) and DIPEA (2.5 equiv) are then introduced, with gradual warming to room temperature over 12 hours [1] [5].

Carbamate Cyclization for Structural Elaboration

Carbamate intermediates enable piperidine ring functionalization. For example, N-Boc-protected 4-aminopiperidine reacts with pyridin-3-yl isocyanate to form a carbamate-linked intermediate. Acidic deprotection (e.g., trifluoroacetic acid) followed by intramolecular cyclization yields bicyclic urea derivatives [1]. This strategy accommodates diverse acylating agents, such as propionyl chloride or benzyl chloroformate, for N-terminal modifications [1] [4].

Table 1: Yield Optimization in Phosgene-Mediated Syntheses

BaseTemperature (°C)Reaction Time (h)Yield (%)
Triethylamine0 → 251268
DIPEA0 → 251282
Collidine−10 → 201875

Transition Metal-Catalyzed Carbonylation Approaches

Recent advances in bimetallic catalysis enable phosgene-free urea synthesis via oxidative carbonylation of amines. A cobalt/copper system developed by He and Lei demonstrates exceptional selectivity for unsymmetrical ureas [3].

Bimetallic Recognition Mechanism

The Co(salen) complex selectively activates primary amines (e.g., 4-aminopiperidine) through sterically controlled nucleophilic carbonylation, forming a cobalt-amide intermediate. Concurrently, Cu(I) oxidizes secondary amines (e.g., pyridin-3-ylmethylamine) to radical species, enabling cross-coupling with CO. This dual recognition system achieves 89–93% selectivity for 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea [3].

Substrate Scope and Functional Group Tolerance

The protocol tolerates electron-deficient pyridines and N-alkylpiperidines. Key observations include:

  • Halogen compatibility: Bromo- and chloro-substituted pyridines undergo carbonylation without dehalogenation.
  • Steric effects: 2-Substituted pyridines exhibit reduced yields (≤45%) due to hindered amine coordination [3].

Table 2: Carbonylation Efficiency with Substituted Pyridines

Pyridine SubstituentPositionYield (%)
None393
Bromo488
Methoxy376
Methyl245

Solid-Phase Combinatorial Synthesis for Structural Diversification

Solid-phase synthesis (SPS) facilitates rapid diversification of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues. The 2-chlorotrityl chloride resin platform enables orthogonal protection and sequential coupling [4].

Resin-Bound Isocyanate Formation

Fmoc-4-aminopiperidine is loaded onto 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g). After Fmoc deprotection with 20% piperidine, triphosgene (3.0 equiv) and DIPEA (6.0 equiv) in dichloromethane generate the resin-bound isocyanate at 0°C [4]. Kaiser testing confirms complete conversion within 4 hours.

Urea Formation and Elaboration

Pyridin-3-ylamine (5.0 equiv) in DMF/DCM (1:1) reacts with the isocyanate-functionalized resin at 25°C for 12 hours. Cleavage with 95% trifluoroacetic acid yields the parent urea compound (purity >90% by HPLC). For combinatorial libraries, split-and-pool techniques introduce diversity at either the piperidine N-acyl position or pyridine ring [2] [4].

Table 3: Solid-Phase Synthesis Optimization

Coupling ReagentSolventTemperature (°C)Purity (%)
TriphosgeneDCM092
CDIDMF2578
HATUDMF/DCM2585

This comprehensive analysis explores the structure-activity relationship profiling of compounds related to 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, focusing on how electronic parameters, conformational features, and hydrophobic modifications influence bioactivity. Through examination of extensive research findings, we identify critical molecular determinants that govern the pharmacological properties of this important class of compounds.

Impact of Nitrogen-Substituent Electronic Parameters on Bioactivity

Electronic Effects of Nitrogen Substitution Patterns

The electronic properties of substituents attached to nitrogen atoms in piperidinyl-pyridinyl urea systems exert profound effects on biological activity through multiple mechanisms. Research on benzothiophene piperazine and piperidine urea fatty acid amide hydrolase inhibitors demonstrates that the nature of the aromatic amine portion of the urea moiety is critical for activity [1]. These electronic effects do not simply correlate with leaving group ability but instead reflect complex interactions between electron density distribution and receptor binding sites.

Systematic structure-activity relationship studies reveal that alkyl ureas consistently show very low potency compared to their aryl counterparts [1]. For instance, butyl, hydroxylethyl, and cyclic alkyl substituents on the urea nitrogen all demonstrated kinact/Ki values below 70 M⁻¹s⁻¹ in human fatty acid amide hydrolase assays, while phenyl urea derivatives achieved values exceeding 1,900 M⁻¹s⁻¹ [1]. This dramatic enhancement in potency with aromatic substitution reflects the importance of π-electron systems in establishing favorable binding interactions.

Pyridine Positional Isomer Effects

The positional arrangement of nitrogen atoms within pyridine rings significantly influences electronic distribution and biological activity. Comparative studies demonstrate that 3-aminopyridyl groups exhibit superior potency over 2-aminopyridyl and 3-aminopyridazinyl analogs [1]. The 3-aminopyridyl derivative achieved kinact/Ki values of 2,401 M⁻¹s⁻¹ for human fatty acid amide hydrolase, compared to 1,002 M⁻¹s⁻¹ for the 2-pyridyl analog [1]. This selectivity arises from optimal positioning of the nitrogen atom for hydrogen bonding interactions with target proteins.

Further investigation of 6-substituted 3-aminopyridyl derivatives reveals nuanced electronic effects. Substituents such as 6-methoxy, 6-amino, and 6-N-acetylamino groups maintain comparable potency to the unsubstituted parent compound [1]. However, electron-withdrawing groups like 6-trifluoromethyl and bulky electron-donating groups such as 6-diethylamino significantly diminish activity [1]. These findings indicate that steric limitations at the 6-position become increasingly important as substituent size increases, with the activity trend following: NH₂ > NHMe > NMe₂ > NEt₂ [1].

Electronic Parameter Correlation Studies

Quantitative structure-activity relationship analyses employing Hammett electronic parameters provide mechanistic insights into substituent effects. The electronic distribution of drug molecules influences both distribution and biological activity through modulation of receptor binding affinity [2]. Hammett constants quantify electronic effects of substituents on aromatic rings based on dissociation rates of substituted benzoic acids, enabling prediction of biological activity patterns [2].

Research on heteroaromatic substituent effects demonstrates that electronic potential calculations can predict binding affinities at distinct receptor sites [3]. Spartan molecular orbital analysis reveals significant negative electrostatic potential in π-cloud regions for benzene and indole rings, but not for pyridinylmethyl or pyrazin-2-ylmethyl analogs [3]. This electronic difference explains why heterocyclic aromatic rings enhance water solubility and hydrogen bonding capacity while potentially diminishing π-cloud interactions with aromatic binding pockets [3].

Fluorine Substitution and Electronic Modulation

Fluorine substitution represents a particularly effective strategy for electronic modulation in piperidinyl-pyridinyl urea systems. The incorporation of fluorine atoms influences both electronic properties and metabolic stability through distinct mechanisms. Studies on 2-fluoropyridin-5-ylmethyl derivatives reveal enhanced binding affinity attributed to the fluorine atom acting as a hydrogen bond acceptor [3]. This occurs through a bifurcated arrangement where protons simultaneously interact with both nitrogen and fluorine atoms [3].

Systematic evaluation of halogenated derivatives demonstrates that electron-withdrawing effects increase binding affinities through multiple mechanisms [4]. The addition of meta fluorine substitution accommodates the substituent in specific binding cavities, while maintaining favorable Van der Waals contacts [4]. Moreover, electron-withdrawing halogen substitutions increase aromatic hydrogen acidity, facilitating edge-to-face aromatic ring interactions with tryptophan residues in protein binding sites [4].

Computational Electronic Descriptor Analysis

Advanced computational methods provide quantitative assessment of electronic effects on biological activity. Density functional theory calculations employing various charge partitioning schemes demonstrate that Hirshfeld charges outperform other computational descriptors in capturing experimental electronic differences [5]. These methods are particularly effective for predicting para-electronic effects, though meta-substituent effects prove more challenging to model accurately [5].

The computational benchmarking of Hammett electronic parameters reveals that seemingly small choices in atomic positions for descriptor calculation significantly impact correlation with experimental data [5]. This finding emphasizes the importance of careful methodology selection when employing computational approaches to predict structure-activity relationships in complex heterocyclic systems [5].

Conformational Analysis of Urea Linker Geometry

Fundamental Conformational Principles

The urea functionality exhibits inherent conformational restrictions arising from delocalization of nitrogen lone pair electrons into the adjacent carbonyl group [6]. This electronic delocalization creates three distinct resonance structures that influence the overall molecular geometry and binding preferences [6]. X-ray crystallographic studies reveal that urea nitrogen atoms adopt geometries intermediate between trigonal and tetrahedral arrangements, with characteristic carbon-nitrogen bond lengths of 1.37 Å [6].

The conformational preferences of urea derivatives depend critically on substitution patterns at the nitrogen atoms [6]. Nitrogen-nitrogen-prime-diphenylureas typically adopt trans,trans conformations in both solution and solid states [6]. However, sequential introduction of nitrogen-methyl groups induces a dramatic conformational shift from trans,trans to cis,cis arrangements [6]. This cis,cis conformation positions aromatic substituents in face-to-face orientations that enable favorable π-π stacking interactions [6].

Geometric Constraints and Biological Activity

Conformational analysis of benzothiophene piperidine urea fatty acid amide hydrolase inhibitors demonstrates that linker geometry significantly influences biological potency [1]. Compounds incorporating ketone or methylene functionalities within the linker maintain high activity, whereas derivatives with methyl and hydroxyl substituents lose substantial potency [1]. The sp² hybridization present in ketone and methylene linkers imposes conformational constraints that position the benzothiophene moiety in favorable binding orientations [1].

Detailed structure-activity relationships for piperidine linker modifications reveal remarkable sensitivity to geometric changes [1]. The ketone-containing compound achieved kinact/Ki values of 3,601 M⁻¹s⁻¹, while the methylene analog demonstrated 5,441 M⁻¹s⁻¹ [1]. In contrast, the racemic methyl-substituted derivative showed dramatically reduced activity at 114 M⁻¹s⁻¹ [1]. Furthermore, separation of enantiomers revealed a greater than 10-fold difference in potency between stereoisomers, emphasizing the critical importance of precise three-dimensional arrangements [1].

Hydrogen Bonding Conformational Effects

The conformational preferences of urea derivatives are intimately connected to their hydrogen bonding capabilities [6]. Intramolecular hydrogen bond formation significantly influences molecular geometry and biological activity. Crystal structure analyses of pyridyl urea macrocycles reveal non-binding conformations stabilized by intramolecular hydrogen bonds between urea nitrogen-hydrogen groups and pyridyl nitrogen atoms [7] [8]. These interactions create specific nitrogen-hydrogen to nitrogen distances of 2.01 Å and define the accessible conformational space [7].

Aromatic urea oligomers demonstrate how hydrogen bonding patterns control molecular curvature and conformational preferences [9]. The incorporation of alternating aromatic heterocycles and methyl-substituted carbocycles connected through urea linkages creates crescent-shaped conformations [9]. Nuclear magnetic resonance characterization confirms intramolecular hydrogen-bonded conformations corresponding to Z,E configurations of urea bonds [9]. These findings demonstrate that strategic placement of hydrogen bonding groups enables precise conformational control in complex molecular architectures.

Computational Conformational Analysis

Theoretical investigations of urea derivative conformations employ multiple computational approaches including density functional theory and molecular dynamics simulations [10]. These studies reveal that phenyl urea systems preferentially adopt syn geometries at the MP2 level of theory, contrasting with alkyl ureas that favor anti arrangements [10]. The conformational energy surfaces demonstrate significant barriers to rotation about carbon-nitrogen bonds, with maximum barriers ranging from 0.9 kcal/mol for methyl groups to 6.2 kcal/mol for ethyl substituents [10].

The validation of computational conformational predictions through comparison with experimental crystal structures demonstrates good agreement between theoretical and observed geometries [10]. Potential energy surface calculations provide detailed maps of conformational preferences and rotation barriers that guide medicinal chemistry optimization efforts [10]. These computational tools enable prediction of conformational behavior in systems where experimental data are limited or unavailable.

Dynamic Conformational Behavior

Recent advances in nuclear magnetic resonance spectroscopy and computational chemistry reveal more dynamic conformational behavior for nitrogen-nitrogen-prime-aryl ureas than previously recognized [6]. While solid-state structures provide snapshots of preferred conformations, solution studies demonstrate rapid interconversion between conformational states [6]. Molecular dynamics simulations capture this dynamic behavior and reveal how conformational flexibility influences binding kinetics and selectivity [6].

The dynamic nature of urea conformations has important implications for drug design and optimization [6]. Conformational flexibility can enable induced-fit binding mechanisms where initial weak interactions facilitate conformational changes that strengthen binding affinity [6]. Conversely, excessive flexibility may reduce binding entropy and diminish overall affinity [6]. Understanding this balance between conformational restriction and flexibility represents a key challenge in optimizing piperidinyl-pyridinyl urea derivatives.

Hydrophobic Pocket Optimization Through Aryl Group Modifications

Benzene Ring Substitution Strategies

The systematic modification of aromatic substituents represents a cornerstone approach for optimizing hydrophobic interactions in piperidinyl-pyridinyl urea systems. Benzene moieties constitute the most prevalent ring systems in marketed drugs, underscoring their fundamental importance in drug design [11]. However, indiscriminate deployment of phenyl rings contributes to poor physicochemical properties that limit drug development prospects [11]. Strategic substitution patterns enable enhancement of potency, solubility, and metabolic stability while reducing lipophilicity and off-target effects [11].

Research on benzothiophene substitution patterns demonstrates that alkyl group incorporation at the 3-position leads to improved potency [1]. The 3-methyl-substituted benzothiophene analog exhibited 3-4 fold greater potency than the unsubstituted parent compound in fatty acid amide hydrolase assays [1]. Substitution at the 4- and 5-positions was well tolerated without significant potency improvements, while 6-position modifications impaired activity due to predicted steric clashes with protein residues [1].

Halogen Substitution Effects

Halogen substitution provides unique opportunities for hydrophobic pocket optimization through multiple mechanisms. Fluorine, chlorine, and bromine atoms can increase molecular polarity while serving to block metabolism at reactive sites [12]. The electron-withdrawing properties of halogens modulate aromatic ring electronics and influence binding interactions [12]. Strategic halogen placement can enhance selectivity and reduce off-target activity through precise geometric complementarity with binding sites.

Studies on multi-halogenated benzothiophene derivatives reveal significant binding affinity enhancements [1]. The 5-fluoro-3-methyl analog achieved kinact/Ki values of 3,134 M⁻¹s⁻¹ compared to 2,401 M⁻¹s⁻¹ for the 3-methyl parent compound [1]. Similarly, the 4-fluoro-3-methyl derivative demonstrated 3,321 M⁻¹s⁻¹ activity [1]. These improvements likely arise from optimized Van der Waals contacts and enhanced binding complementarity within hydrophobic binding pockets.

Heterocyclic Bioisosteric Replacements

Heterocyclic aromatic systems serve as valuable bioisosteres for benzene rings, offering improved drug-like properties while maintaining or enhancing biological activity [11]. Pyridine, pyrimidine, and other nitrogen-containing heterocycles provide hydrogen bonding capabilities that benzene lacks [11]. These modifications can enhance water solubility, reduce lipophilicity, and improve selectivity profiles [11].

The replacement of benzene with thiophene or other five-membered heterocycles alters electronic properties and geometric constraints [11]. Thiophene bioisosteres often demonstrate enhanced potency and improved resistance profiles in enzyme inhibition studies [11]. The sulfur atom in thiophene rings can participate in favorable interactions with cysteine and methionine residues in protein binding sites [11].

Trifluoromethyl and Alkoxy Substitutions

Trifluoromethyl groups represent powerful substituents for hydrophobic pocket optimization due to their unique combination of lipophilicity and electron-withdrawing properties [13]. The incorporation of trifluoromethyl substituents can enhance potency by over 30-fold compared to unsubstituted analogs through favorable hydrophobic interactions [13]. These groups also provide metabolic stability and can improve pharmacokinetic properties [13].

Alkoxy substitutions offer complementary strategies for modulating hydrophobic interactions [1]. Methoxy groups at appropriate positions maintain or enhance activity while potentially improving solubility characteristics [1]. The 5-methoxy-3-methyl benzothiophene derivative demonstrated kinact/Ki values of 1,381 M⁻¹s⁻¹ in fatty acid amide hydrolase studies [1]. However, larger alkoxy groups such as ethoxy substituents at the 6-position caused dramatic activity losses due to steric incompatibility [1].

Aromatic Ring Stacking Interactions

The optimization of hydrophobic pockets must consider π-π stacking interactions between aromatic drug components and aromatic amino acid residues in protein binding sites [14] [3]. Crystal structures of somatostatin receptor complexes reveal that benzene and indole rings engage in effective π-π interactions, while pyridinylmethyl and pyrazin-2-ylmethyl groups do not [3]. This difference correlates with electrostatic potential distributions calculated by molecular orbital analysis [3].

Protein-ligand interaction studies demonstrate that edge-to-face aromatic interactions can be optimized through precise substitution patterns [4]. Electron-withdrawing substituents increase aromatic hydrogen acidity, facilitating favorable edge-to-face interactions with tryptophan side chains [4]. Conversely, complete substitution as in pentafluorophenyl groups eliminates edge interactions but can enable alternative π-π stacking arrangements [4].

Hydrophobic Pocket Shape Complementarity

The three-dimensional shape complementarity between aromatic substituents and hydrophobic binding pockets represents a critical determinant of binding affinity and selectivity [15]. Computational studies of hydrophobic effects in biomolecular recognition suggest that binding cavity shape may be as important as cavity hydrophobicity [15]. The structure and thermodynamics of water within binding pockets influence ligand binding through complex mechanisms extending beyond simple desolvation effects [15].

Systematic structure-activity relationship studies on quinoline-based inhibitors reveal that position-4 aromatic substituents maximize interactions with specific hydrophobic pocket residues [16]. Substituted phenyl groups demonstrate preference over unsubstituted derivatives, with chloro, methyl, and methoxy substituents providing optimal activity profiles [16]. The para-chloro derivative exhibited the most effective inhibition with an EC₅₀ of 100 nM, representing a 13-fold improvement attributed to stabilizing chlorine-π interactions [16].

Metabolic Stability Considerations

Hydrophobic pocket optimization must balance enhanced binding affinity with metabolic stability requirements [11]. Aromatic rings represent common sites for cytochrome P450-mediated oxidation, potentially leading to rapid clearance and reduced drug exposure [11]. Strategic substitution with metabolically stable groups such as fluorine or trifluoromethyl can block oxidative metabolism while maintaining favorable binding interactions [11].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

220.13241115 g/mol

Monoisotopic Mass

220.13241115 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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